molecular formula C15H20ClN3 B11846612 N-Methyl-N-(piperidin-4-YL)isoquinolin-5-amine hydrochloride CAS No. 651307-14-1

N-Methyl-N-(piperidin-4-YL)isoquinolin-5-amine hydrochloride

Cat. No.: B11846612
CAS No.: 651307-14-1
M. Wt: 277.79 g/mol
InChI Key: TYPSYEMUABAAMG-UHFFFAOYSA-N
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Description

N-Methyl-N-(piperidin-4-YL)isoquinolin-5-amine hydrochloride is a chemical compound that features a piperidine ring and an isoquinoline moiety. This compound is of interest due to its potential applications in medicinal chemistry and pharmacology. The presence of both piperidine and isoquinoline structures suggests that it may exhibit a range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(piperidin-4-YL)isoquinolin-5-amine hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine derivatives or cyclization of appropriate precursors.

    Introduction of the Isoquinoline Moiety: The isoquinoline structure can be introduced via cyclization reactions involving benzylamine derivatives.

    N-Methylation: The methyl group is introduced through methylation reactions using methyl iodide or similar reagents.

    Formation of Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(piperidin-4-YL)isoquinolin-5-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, nucleophiles.

Major Products

    Oxidation: Oxidized derivatives of the isoquinoline or piperidine rings.

    Reduction: Reduced forms of the compound, potentially affecting the isoquinoline ring.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of N-Methyl-N-(piperidin-4-YL)isoquinolin-5-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-N-(piperidin-4-YL)isoquinolin-5-amine: The non-hydrochloride form of the compound.

    N-Methyl-N-(piperidin-4-YL)quinolin-5-amine: A similar compound with a quinoline ring instead of an isoquinoline ring.

    N-Methyl-N-(piperidin-4-YL)benzylamine: A related compound with a benzylamine moiety.

Uniqueness

N-Methyl-N-(piperidin-4-YL)isoquinolin-5-amine hydrochloride is unique due to the combination of the piperidine and isoquinoline structures, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

CAS No.

651307-14-1

Molecular Formula

C15H20ClN3

Molecular Weight

277.79 g/mol

IUPAC Name

N-methyl-N-piperidin-4-ylisoquinolin-5-amine;hydrochloride

InChI

InChI=1S/C15H19N3.ClH/c1-18(13-5-8-16-9-6-13)15-4-2-3-12-11-17-10-7-14(12)15;/h2-4,7,10-11,13,16H,5-6,8-9H2,1H3;1H

InChI Key

TYPSYEMUABAAMG-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCNCC1)C2=CC=CC3=C2C=CN=C3.Cl

Origin of Product

United States

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